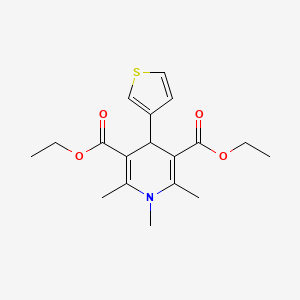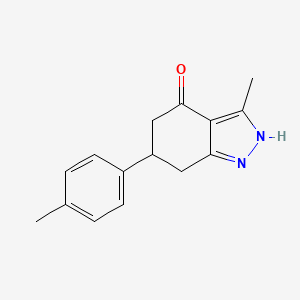![molecular formula C11H13N3O2S B5297943 N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5297943.png)
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide (DMTTF) is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide acts as a positive allosteric modulator of GABA-A receptors, which are the primary target for benzodiazepines. This compound enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability. This mechanism of action is similar to that of benzodiazepines, but this compound has been shown to have a different binding site on the GABA-A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. This compound has also been shown to increase slow-wave sleep and decrease REM sleep in rats. This compound has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has several advantages for use in lab experiments. This compound has a high affinity for GABA-A receptors and has been shown to have a long duration of action. This compound also has a low toxicity profile and does not produce significant side effects at therapeutic doses. However, this compound has some limitations for use in lab experiments. This compound is not water-soluble, which can make it difficult to administer in certain experimental paradigms.
Orientations Futures
There are several future directions for research on N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide. One potential area of research is the use of this compound as a tool to study the GABAergic system. This compound has a different binding site on the GABA-A receptor compared to benzodiazepines, which could provide new insights into the regulation of anxiety and sleep. Another potential area of research is the development of novel analogs of this compound that have improved pharmacokinetic properties. These analogs could have a higher water solubility and a longer duration of action, which could make them more suitable for use in experimental paradigms. Overall, this compound has the potential to be a valuable tool for scientific research, particularly in the field of neuroscience.
Méthodes De Synthèse
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-methyl-1,2,3-thiadiazol-5-amine. The final step involves the reaction of the resulting amide with dimethylamine. The synthesis method for this compound has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and sedative effects, which make it a promising candidate for the treatment of anxiety and sleep disorders. This compound has also been studied for its potential use as a tool to study the GABAergic system, which is involved in the regulation of anxiety and sleep.
Propriétés
IUPAC Name |
N,3-dimethyl-N-[(4-methylthiadiazol-5-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7-4-5-16-10(7)11(15)14(3)6-9-8(2)12-13-17-9/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTAPXAUBLZDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)CC2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-1-phthalazinyl}benzamide](/img/structure/B5297872.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5297890.png)
acetic acid](/img/structure/B5297898.png)
![N-(2-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5297899.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297907.png)
![3-({4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5297919.png)

![4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5297930.png)
![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5297936.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B5297947.png)
![2-methyl-5-[1-(2-oxobutanoyl)piperidin-3-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5297959.png)

![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5297966.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5297975.png)